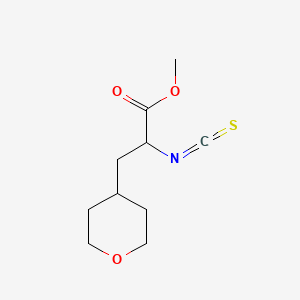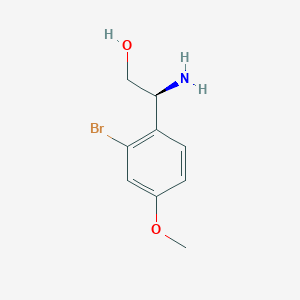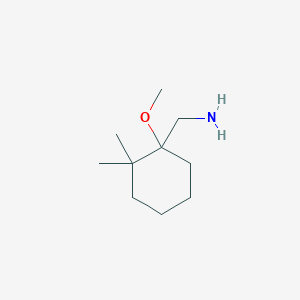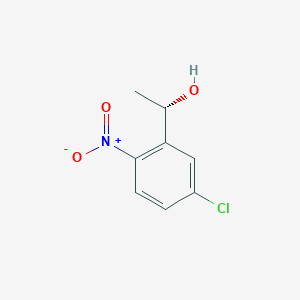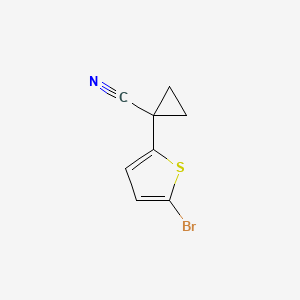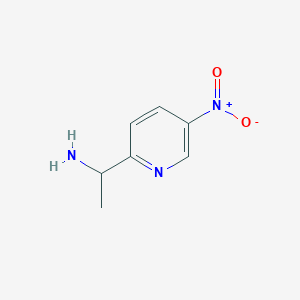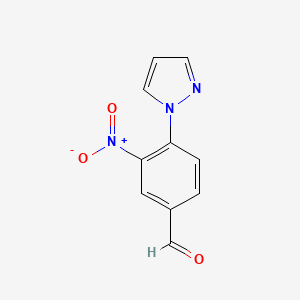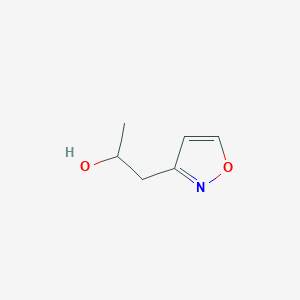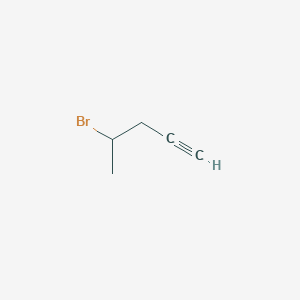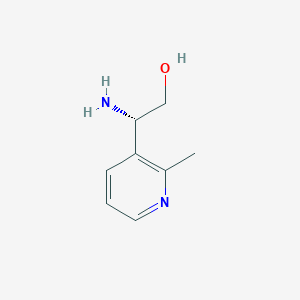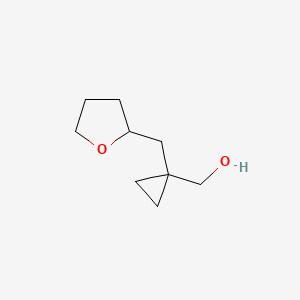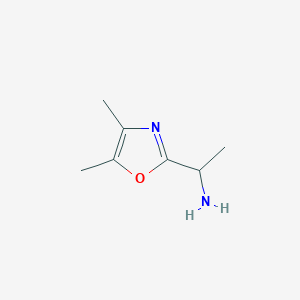
1-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine is a chemical compound with the molecular formula C5H10N2O. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a five-membered oxazole ring with a dimethyl substitution at the 1-position and an ethanamine group at the 2-position.
Métodos De Preparación
The synthesis of 1-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminoacetophenone with formamide in the presence of a dehydrating agent can yield the desired oxazole derivative . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to enhance reaction efficiency .
Análisis De Reacciones Químicas
1-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the reactions. Major products formed from these reactions include various substituted oxazole derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
1-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 1-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The oxazole ring structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on molecular targets and pathways are influenced by its chemical structure and functional groups .
Comparación Con Compuestos Similares
1-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine can be compared with other similar compounds, such as:
1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethanone: This compound has a similar oxazole ring structure but differs in the position and type of substituents, leading to distinct chemical and biological properties.
2-(1,2,4-Oxadiazol-5-yl)aniline: Another heterocyclic compound with a different ring structure and substitution pattern, resulting in unique applications and activities.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity compared to other oxazole derivatives.
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
1-(4,5-dimethyl-1,3-oxazol-2-yl)ethanamine |
InChI |
InChI=1S/C7H12N2O/c1-4(8)7-9-5(2)6(3)10-7/h4H,8H2,1-3H3 |
Clave InChI |
IGLVMXLDRAHELY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=N1)C(C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13615304.png)
